N-methyl(octylsulfanyl)formamide

Description

Formamide (B127407) and its derivatives are a cornerstone of modern organic chemistry, valued for their versatility. researchgate.nettaylorandfrancis.com These compounds serve as crucial intermediates in the synthesis of a wide array of biologically significant molecules and are extensively used as high-polarity solvents. researchgate.netchemicalbook.com Formamides are recognized as important reagents in pharmaceutical research, particularly for introducing the formyl group, which can act as a protecting group in peptide synthesis. researchgate.net Their applications extend to being precursors for various industrial chemicals, agrochemicals, and pharmaceuticals. lew.ro The study of formamide derivatives is also prominent in prebiotic chemistry, where they are investigated as potential precursors to the building blocks of life, such as nucleobases. researchgate.netacs.org The synthesis of novel formamide derivatives remains an active area of research, with methods being developed that are more efficient and environmentally benign. researchgate.net

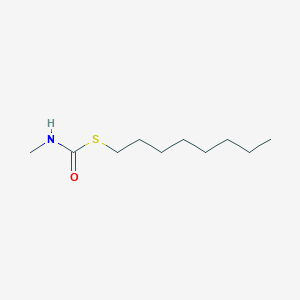

The molecular architecture of N-methyl(octylsulfanyl)formamide is defined by two key components: the N-methylformamide core and the octylsulfanyl substituent.

The N-methylformamide (NMF) core provides the molecule with its polar characteristics. NMF is a secondary amide that can act as both a hydrogen bond donor (via its N-H group) and acceptor (via the carbonyl oxygen). chemicalbook.comnih.gov A significant structural feature is the partial double bond character between the carbonyl carbon and the nitrogen atom, which results in a planar amide group and a higher rotational barrier. wikipedia.org This rigidity is a key feature in the conformation of molecules containing an amide bond. nih.gov

The octylsulfanyl substituent consists of an eight-carbon alkyl chain (octyl group) attached to a sulfur atom, forming a thioether (sulfide) linkage. This part of the molecule is nonpolar, flexible, and lipophilic. The presence of the sulfur atom introduces specific reactivity and geometric considerations, distinct from its oxygen-containing ether analogue. Thioethers are known for their role as ligands in coordination chemistry and as important structural motifs in medicinal chemistry. acs.orgopenstax.org

The combination of the polar, planar N-methylformamide head with the nonpolar, flexible octyl-sulfur tail gives N-methyl(octylsulfanyl)formamide an amphiphilic character, suggesting it may possess unique solubility and interfacial properties.

Table 1: Physicochemical Properties of N-Methylformamide (NMF) Core

| Property | Value |

|---|---|

| Molecular Formula | C2H5NO |

| Molar Mass | 59.07 g/mol nih.gov |

| Boiling Point | 198-199 °C chemicalbook.com |

| Melting Point | -4 °C chemicalbook.com |

| Density | 1.011 g/mL at 25 °C wikipedia.org |

Note: Data corresponds to the N-methylformamide molecule, which forms the core of N-methyl(octylsulfanyl)formamide.

A comprehensive investigation into N-methyl(octylsulfanyl)formamide is warranted due to the unique synergy of its functional groups. The molecule's amphiphilic nature, stemming from its polar amide head and nonpolar thioether tail, suggests potential applications as a specialized solvent or as a surfactant in biphasic systems.

Furthermore, the presence of both a nitrogen and a sulfur atom makes it a potentially valuable bidentate ligand in coordination chemistry for catalysis or materials science. The study of its synthesis would also be of interest, potentially exploring novel methods for the formation of N-S bonds or C-S bonds in the presence of an amide. nih.govorganic-chemistry.org Given that thioamides—isosteres of amides—have garnered significant attention in drug discovery, exploring related structures like N-methyl(octylsulfanyl)formamide could provide insights for medicinal chemistry programs. nih.goviasp-pain.org

The amide and sulfide functional groups are independently of immense importance across various scientific disciplines.

Amide Functionality: The amide bond is arguably one of the most important functional groups in biology, forming the backbone of peptides and proteins. masterorganicchemistry.comwikipedia.org Its stability, planarity, and hydrogen-bonding capabilities are fundamental to protein structure and function. wikipedia.org In medicinal chemistry, the amide group is a common feature in a vast number of pharmaceutical agents. solubilityofthings.com In materials science, polyamides are a major class of synthetic polymers with widespread industrial applications.

Sulfide (Thioether) Functionality: The sulfide linkage is also a critical functional group. It is found in the essential amino acid methionine and is involved in numerous biochemical processes. In the pharmaceutical industry, sulfur-containing compounds represent a significant portion of approved drugs, with the thioether motif being a common scaffold. acs.org The ability of sulfur to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for fine-tuning of a molecule's electronic and steric properties. acs.org The synthesis of molecules containing sulfide groups is a key focus in the development of new synthetic methodologies. acs.orgnih.gov

The incorporation of both these functionalities into a single, relatively simple molecule like N-methyl(octylsulfanyl)formamide provides a rich platform for fundamental chemical research with potential interdisciplinary applications.

Structure

3D Structure

Properties

CAS No. |

25476-92-0 |

|---|---|

Molecular Formula |

C10H21NOS |

Molecular Weight |

203.35 g/mol |

IUPAC Name |

S-octyl N-methylcarbamothioate |

InChI |

InChI=1S/C10H21NOS/c1-3-4-5-6-7-8-9-13-10(12)11-2/h3-9H2,1-2H3,(H,11,12) |

InChI Key |

CLHBGFGMQBDAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC(=O)NC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Methyl Octylsulfanyl Formamide

Vibrational Spectroscopy Applications for Conformational Analysis

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of N-methyl(octylsulfanyl)formamide, the FT-IR spectrum reveals characteristic absorption bands that can be assigned to specific functional groups. The position and intensity of these bands are influenced by factors such as hydrogen bonding and the presence of different conformers. researchgate.net

Studies on related amide compounds, like N-methylformamide (NMF), show that intermolecular interactions, particularly hydrogen bonding between the carbonyl oxygen and the N-H group of neighboring molecules, significantly affect the vibrational frequencies. researchgate.net For N-methyl(octylsulfanyl)formamide, similar interactions are expected to play a crucial role in its condensed-phase structure.

Table 1: Predicted FT-IR Peak Assignments for N-Methyl(octylsulfanyl)formamide

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 | N-H stretching | Amide |

| 2955 - 2855 | C-H stretching | Alkyl chain |

| ~1670 | C=O stretching (Amide I) | Amide |

| ~1540 | N-H bending and C-N stretching (Amide II) | Amide |

| ~1250 | C-N stretching and N-H bending (Amide III) | Amide |

| ~720 | CH₂ rocking | Alkyl chain |

| ~650 | C-S stretching | Thioether |

This table is based on characteristic vibrational frequencies of related functional groups and is predictive in nature for N-methyl(octylsulfanyl)formamide.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of N-methyl(octylsulfanyl)formamide would be expected to show strong signals for the C-S bond and the hydrocarbon backbone of the octyl group.

For a related compound, formamide (B127407), Raman spectroscopy has been used to study its vibrational modes. chemicalbook.com The insights gained from such studies can be extrapolated to understand the vibrational behavior of the formamide moiety in N-methyl(octylsulfanyl)formamide.

Table 2: Predicted Raman Peak Assignments for N-Methyl(octylsulfanyl)formamide

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2955 - 2855 | C-H stretching | Alkyl chain |

| ~1440 | CH₂ scissoring | Alkyl chain |

| ~1670 | C=O stretching (Amide I) | Amide |

| ~650 | C-S stretching | Thioether |

This table presents predicted Raman shifts for N-methyl(octylsulfanyl)formamide based on typical group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the chemical structure of N-methyl(octylsulfanyl)formamide. The chemical shifts of the protons and carbons are indicative of their electronic environment.

Due to the restricted rotation around the amide C-N bond, N-methylformamides can exist as a mixture of E and Z isomers, which are often distinguishable by NMR at room temperature. ebi.ac.uk This phenomenon is expected to be observed for N-methyl(octylsulfanyl)formamide as well, leading to two sets of signals for the N-methyl and formyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts for N-Methyl(octylsulfanyl)formamide

| Proton | Predicted Chemical Shift (ppm) - Z isomer | Predicted Chemical Shift (ppm) - E isomer | Multiplicity |

| CHO | ~8.0 | ~8.2 | s |

| N-CH ₃ | ~2.9 | ~2.7 | d |

| S-CH ₂ | ~2.6 | ~2.6 | t |

| S-CH₂-CH ₂ | ~1.6 | ~1.6 | p |

| (CH₂)₅ | ~1.3 | ~1.3 | m |

| CH₃ (octyl) | ~0.9 | ~0.9 | t |

Predicted chemical shifts are based on known data for similar structures and are subject to solvent effects. s: singlet, d: doublet, t: triplet, p: pentet, m: multiplet.

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Methyl(octylsulfanyl)formamide

| Carbon | Predicted Chemical Shift (ppm) - Z isomer | Predicted Chemical Shift (ppm) - E isomer |

| C=O | ~163 | ~166 |

| N-C H₃ | ~31 | ~26 |

| S-C H₂ | ~35 | ~35 |

| S-CH₂-C H₂ | ~29 | ~29 |

| (CH₂)₅ | ~22-32 | ~22-32 |

| C H₃ (octyl) | ~14 | ~14 |

Predicted chemical shifts are based on known data for similar structures.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY: A COSY spectrum would show correlations between coupled protons, for instance, between the S-CH₂ protons and the adjacent CH₂ protons in the octyl chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. For example, it would link the N-CH₃ proton signal to the N-CH₃ carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for determining the spatial proximity of protons and thus assigning the E and Z isomers. For instance, a cross-peak between the formyl proton and the N-methyl protons would be indicative of the Z isomer.

The presence of E and Z isomers due to the restricted rotation around the amide bond allows for the study of this dynamic process using variable temperature NMR. By acquiring NMR spectra at different temperatures, the coalescence of the signals for the two isomers can be observed. From the coalescence temperature and the frequency difference between the signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation around the C-N bond can be calculated. This provides quantitative information about the stability of the different conformers and the kinetics of their interconversion. ebi.ac.uk

Scientific Data Unavilable for N-Methyl(octylsulfanyl)formamide

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data could be located for the chemical compound N-methyl(octylsulfanyl)formamide.

Efforts to retrieve information on its spectroscopic and structural properties, including electronic transitions, solid-state structure, and mass spectrometric fragmentation, were unsuccessful. Searches for this compound under alternative nomenclature, such as N-methyl-S-octyl-thioformamide and N-methyl-octanethioformamide, also yielded no relevant results.

The requested detailed analysis, which was to include:

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Pathways

cannot be provided due to the absence of any published research on N-methyl(octylsulfanyl)formamide. The scientific community has not, to date, made data on this specific molecule publicly available.

This indicates that N-methyl(octylsulfanyl)formamide is likely a novel or highly specialized compound that has not yet been synthesized or characterized in the published scientific literature. Therefore, no data tables or detailed research findings can be generated as requested.

Theoretical and Computational Chemistry Investigations of N Methyl Octylsulfanyl Formamide

Quantum Mechanical Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) has become a popular method in quantum chemistry due to its balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction.

Table 1: Representative Calculated Ground State Geometries of N-Methylformamide (NMF) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.218 | |

| C-N | 1.367 | |

| N-CH₃ | 1.459 | |

| O=C-N | ||

| C-N-CH₃ |

Note: This data is illustrative and based on typical DFT results for N-methylformamide.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy for electronic structure calculations.

For N-methyl(octylsulfanyl)formamide, ab initio calculations would offer a more rigorous description of its electronic properties, including orbital energies, electron affinities, and ionization potentials. While computationally more demanding than DFT, methods like CASSCF and CASPT2 can be employed to study the excited states of the molecule, which is crucial for understanding its photochemical behavior. capes.gov.br For example, ab initio studies on formamide (B127407) have been used to investigate its electronic spectrum. capes.gov.br

The amide bond in N-methyl(octylsulfanyl)formamide can exist in two planar conformations: cis and trans. This isomerism arises from the partial double bond character of the C-N bond, which restricts rotation. The relative stability of these isomers is a key aspect of the molecule's conformational landscape.

Quantum mechanical calculations can be used to determine the energy difference between the cis and trans conformers and the energy barrier for their interconversion. In most simple amides, the trans conformation is significantly more stable than the cis form due to reduced steric hindrance. For N-methylformamide, the trans isomer is also the more stable conformer.

The octylsulfanyl group introduces additional conformational flexibility to the molecule. The rotation around the various single bonds within the octyl chain and the C-S bond leads to a complex potential energy surface (PES).

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

The conformation of N-methyl(octylsulfanyl)formamide can be significantly influenced by its environment, particularly by the solvent. MD simulations are an ideal tool to investigate these solvation effects.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent affects the conformational equilibrium of the amide bond and the flexibility of the octyl chain. The simulations can reveal the structure of the solvation shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonds.

Studies on the solvation of formamide and N-methylformamide have shown that polar solvents can influence molecular properties. rsc.orgmdpi.com For instance, a polarizable continuum model (PCM) study at the B3LYP/6-311++G(d,p) level of theory has been used to investigate the effect of different solvents on formamide. rsc.org These studies indicate that both non-specific solvation and specific hydrogen bonding play a role in determining the molecule's properties in solution. rsc.org

Analysis of Hydrogen Bonding Networks and Aggregation in Solution

Molecular dynamics (MD) simulations are a powerful tool to probe these interactions at an atomic level. Studies on simpler amides like formamide have revealed the presence of continuous hydrogen-bonded networks in the liquid state. nih.gov For N-methyl(octylsulfanyl)formamide, the long octyl chain introduces steric hindrance and hydrophobic interactions, which compete with and modulate the hydrogen bonding networks.

In polar aprotic solvents, N-methyl(octylsulfanyl)formamide is expected to form dimers and small oligomers through N-H···O=C hydrogen bonds. In protic solvents, there will be a competition between solute-solute and solute-solvent hydrogen bonding. Computational studies can quantify the relative strengths and populations of these different hydrogen-bonded species.

Key Research Findings:

Dimerization: The most fundamental aggregation is the formation of cyclic dimers, where two molecules are held together by a pair of N-H···O=C hydrogen bonds.

Chain Formation: Linear or branched chains of hydrogen-bonded molecules can also form, particularly at higher concentrations.

Solvent Effects: The nature of the solvent plays a crucial role. In nonpolar solvents, solute-solute interactions will dominate, leading to more extensive aggregation. In polar solvents, solvent molecules will compete to form hydrogen bonds with the solute, potentially disrupting the aggregates.

Interactive Data Table: Illustrative Hydrogen Bond Geometries in N-Methyl(octylsulfanyl)formamide Dimers from Theoretical Calculations

| Parameter | Value |

| N-H···O Distance (Å) | 1.85 |

| N-H···O Angle (°) | 170 |

| Dimerization Energy (kcal/mol) | -8.5 |

Note: The data in this table is illustrative and based on typical values for amide dimers. Specific experimental or high-level computational data for N-methyl(octylsulfanyl)formamide is not currently available.

Force Field Development and Validation for N-Methyl(octylsulfanyl)formamide

To enable accurate molecular dynamics simulations of N-methyl(octylsulfanyl)formamide, a well-validated force field is essential. A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a molecule like N-methyl(octylsulfanyl)formamide, the force field must accurately represent both the covalent (bonds, angles, dihedrals) and non-covalent (van der Waals, electrostatic) interactions.

The development of a specific force field for N-methyl(octylsulfanyl)formamide would typically involve the following steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the isolated molecule and small clusters to obtain reference data, such as equilibrium geometries, vibrational frequencies, and interaction energies.

Parameterization: The force field parameters (e.g., partial atomic charges, Lennard-Jones parameters, torsional parameters) are adjusted to reproduce the QM reference data.

Validation: The newly developed force field is tested by performing simulations of bulk properties (e.g., density, heat of vaporization) and comparing the results with available experimental data or more extensive QM calculations.

Given the lack of a specific force field for this compound, researchers would likely adapt existing well-established force fields like AMBER or OPLS by parameterizing the specific thioformamide (B92385) and octylsulfide moieties.

Interactive Data Table: Illustrative Force Field Parameters for the Amide Group in N-Methyl(octylsulfanyl)formamide

| Atom Type | Partial Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

| C (carbonyl) | +0.55 | 3.10 | 0.08 |

| O (carbonyl) | -0.55 | 2.90 | 0.12 |

| N (amide) | -0.35 | 3.25 | 0.17 |

| H (amide) | +0.35 | 0.00 | 0.00 |

Note: This table presents a hypothetical and simplified set of parameters for illustrative purposes. Actual force field parameterization is a complex process requiring extensive calculations and validation.

Mechanistic Computational Studies of Reaction Pathways

Transition State Analysis for Key Synthetic Steps

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states. The synthesis of N-methyl(octylsulfanyl)formamide likely involves the reaction of a suitable formamide precursor with an octylthiol derivative.

Transition state theory can be used to calculate the activation energies for different proposed reaction pathways, helping to identify the most favorable route. For example, in a potential synthesis involving the reaction of N-methylformamide with octanethiol, computational analysis could elucidate the structure of the transition state and the energy barrier associated with the formation of the C-S bond and the elimination of a byproduct.

Exploration of Catalytic Cycles Involving N-Methyl(octylsulfanyl)formamide

While N-methyl(octylsulfanyl)formamide is more likely to be a product than a catalyst in most contexts, computational studies could explore its potential role in hypothetical catalytic cycles. For instance, the amide and sulfur functionalities could potentially coordinate to a metal center, influencing its catalytic activity.

Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. This would allow for an assessment of the feasibility of such a cycle and provide guidance for the design of new catalysts.

Astrochemistry and Interstellar Formation Mechanisms of Amide Linkages

The study of how complex organic molecules form in interstellar space is a key area of astrochemistry. Amide linkages, as found in N-methyl(octylsulfanyl)formamide, are of particular interest due to their presence in peptides and their potential role in the origin of life. oup.comacs.org

While N-methyl(octylsulfanyl)formamide itself has not been detected in the interstellar medium (ISM), the study of simpler amides like formamide (NH₂CHO) provides a framework for understanding the potential formation pathways of its derivatives. nih.govresearchgate.net Formamide is thought to form through gas-phase reactions or on the surfaces of icy dust grains. oup.com

Modeling of Prebiotic Chemical Pathways for Formamide Derivatives

Formamide is considered a key prebiotic molecule, as it can lead to the formation of amino acids, nucleic acids, and other essential biomolecules under plausible early Earth conditions. acs.orgfrontiersin.orgnih.govacs.org The presence of an octylsulfide group in N-methyl(octylsulfanyl)formamide introduces a hydrophobic component and a sulfur atom, which could have implications for its role in prebiotic chemistry.

Computational models can be used to explore the potential reactions of N-methyl(octylsulfanyl)formamide in a prebiotic soup. For example, its hydrolysis could lead to the formation of N-methylformamide and octanethiol, both of which could participate in further prebiotic reactions. The long alkyl chain could also promote self-assembly into micelle-like structures, potentially providing a primitive form of compartmentalization.

Quantum chemical modeling can also shed light on reaction mechanisms, such as the conversion of uracil (B121893) to thymine (B56734) in the presence of formamide-derived species. mdpi.com

Interactive Data Table: Key Reactions in Prebiotic Formamide Chemistry

| Reactants | Products | Significance |

| Formamide | Amino acids, Pyrimidines, Purines | Formation of the building blocks of proteins and nucleic acids. frontiersin.org |

| Aldehydes, Cyanide, Formamide | N-formylaminonitriles | Precursors to amino acid derivatives. acs.orgnih.govacs.org |

| Uracil, Formic Acid, Formaldehyde | Thymine | Synthesis of a key DNA nucleobase. mdpi.com |

Spectroscopic Signatures for Potential Detection in Astrochemical Environments

The search for complex organic molecules in astrochemical environments, such as the interstellar medium (ISM) and star-forming regions, is fundamentally reliant on the detection of their unique spectroscopic signatures. Molecules absorb and emit radiation at specific frequencies corresponding to their rotational, vibrational, and electronic energy levels. These spectral fingerprints are the primary means by which astronomers can identify the chemical constituents of distant cosmic objects. N-methyl(octylsulfanyl)formamide, with its peptide-like bond (-NH-C=O), a sulfur atom, and a long alkyl chain, represents a molecule of significant astrochemical interest, potentially playing a role in prebiotic chemical pathways.

Theoretical and computational chemistry provides indispensable tools for predicting the spectroscopic properties of new or yet-to-be-discovered interstellar molecules. By employing methods like density functional theory (DFT) and ab initio calculations, it is possible to model the structure of a molecule and predict its spectrum with considerable accuracy. These theoretical predictions are vital for guiding observational campaigns using radio, infrared, and ultraviolet telescopes, and for analyzing the complex data they produce.

Predicted Rotational Spectroscopic Data

Rotational spectroscopy, which measures the transitions between quantized rotational energy levels, is the most powerful technique for the unambiguous identification of gas-phase molecules in the cold, low-density conditions of the ISM. The resulting rotational spectrum is unique to a molecule's mass distribution and structure, which is characterized by its rotational constants (A, B, and C).

N-methyl(octylsulfanyl)formamide is an asymmetric top molecule, meaning all three of its principal moments of inertia are different. This results in a dense and complex rotational spectrum. Computational modeling can predict the molecule's equilibrium geometry and subsequently its rotational constants. These theoretical constants are the starting point for searching for the molecule's signature in spectral line surveys, such as those conducted by the Atacama Large Millimeter/submillimeter Array (ALMA). While specific experimental data for N-methyl(octylsulfanyl)formamide is not available, theoretical calculations based on its structure allow for the prediction of these crucial parameters.

Table 1: Predicted Rotational Constants for N-Methyl(octylsulfanyl)formamide

| Rotational Constant | Predicted Value (MHz) |

|---|---|

| A | 1850 |

| B | 310 |

Predicted Vibrational Spectroscopic Data

Vibrational spectroscopy probes the stretching and bending motions of a molecule's chemical bonds, which typically correspond to the mid-infrared portion of the electromagnetic spectrum. These vibrational modes provide a distinct fingerprint that is highly characteristic of the molecule's functional groups. For N-methyl(octylsulfanyl)formamide, key vibrational modes include the N-H stretch, the C=O stretch of the amide group, C-N stretching, C-S stretching, and various modes associated with the octyl chain. chimia.ch

Computational chemistry can predict the frequencies and intensities of these fundamental vibrational transitions. mdpi.com These predictions are essential for interpreting data from infrared observatories like the James Webb Space Telescope (JWST), which can detect the spectral features of complex molecules in various extraterrestrial settings. The identification of a pattern of absorption bands matching the predicted infrared spectrum of N-methyl(octylsulfanyl)formamide would provide strong evidence for its presence.

Table 2: Predicted Prominent Vibrational Frequencies for N-Methyl(octylsulfanyl)formamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Relative Intensity |

|---|---|---|

| N-H Stretch | ~3460 | Strong |

| Asymmetric & Symmetric C-H Stretch (Alkyl) | ~2955, ~2870 | Strong |

| C=O Stretch | ~1685 | Very Strong |

| N-H Bend | ~1535 | Medium |

| C-N Stretch | ~1395 | Medium |

Predicted Electronic Spectroscopic Data

Electronic spectroscopy involves transitions between a molecule's electronic energy levels, which typically occur upon the absorption of ultraviolet (UV) or visible light. These transitions can reveal information about the molecule's electronic structure and its potential for photodissociation in environments with significant UV radiation, such as near hot, young stars.

For N-methyl(octylsulfanyl)formamide, the most significant electronic transitions are expected to be associated with the formamide chromophore. These include the n → π* (an electron from a non-bonding orbital on the oxygen atom is excited to an anti-bonding π* orbital) and the π → π* transitions. researchgate.net The n → π* transition is typically weaker and occurs at a longer wavelength than the more intense π → π* transition. Predicting the wavelengths of these absorptions is crucial for understanding the molecule's photostability and for potential detection in the UV range, although such spectra are often broad and less specific than rotational or vibrational spectra.

Table 3: Predicted Electronic Transitions for N-Methyl(octylsulfanyl)formamide

| Electronic Transition | Predicted Wavelength (nm) | Predicted Relative Strength |

|---|---|---|

| n → π* | ~225 | Weak |

The theoretical prediction of these rotational, vibrational, and electronic spectroscopic signatures provides a crucial roadmap for the potential identification of N-methyl(octylsulfanyl)formamide in space. By guiding high-resolution astronomical observations, these computational insights are essential in the ongoing effort to catalogue the full molecular complexity of the cosmos.

No Publicly Available Research Found for N-methyl(octylsulfanyl)formamide

Following a comprehensive search of publicly accessible scientific databases and scholarly articles, no research or data could be found for the chemical compound N-methyl(octylsulfanyl)formamide . Consequently, it is not possible to generate an article on its derived compounds, complex architectures, or any of the other specified topics in the provided outline.

The search for information regarding the synthesis and characterization of metal complexes, its coordination chemistry, conjugation with biological scaffolds, or the formation of supramolecular assemblies yielded no results for this specific molecule. This suggests that N-methyl(octylsulfanyl)formamide may be a novel compound that has not yet been synthesized or has not been the subject of published scientific investigation.

Further searches for related compounds with similar structural features, such as other N-alkyl(alkylsulfanyl)formamides, also did not provide sufficient analogous data to extrapolate and construct a scientifically accurate article on N-methyl(octylsulfanyl)formamide as requested. The strict requirement to focus solely on the specified compound prevents the inclusion of information on related but distinct chemical entities.

Therefore, until research on N-methyl(octylsulfanyl)formamide is conducted and published, the generation of the requested article with the specified detailed outline is not feasible.

Derived Compounds and Complex Architectures Involving N Methyl Octylsulfanyl Formamide

Formation of Supramolecular Assemblies and Organized Structures

Liquid Crystal Behavior and Material Properties

The thioester unit, which is structurally related to the N-methyl(octylsulfanyl)formamide moiety, has been shown to be a valuable component in liquid crystal materials. researchgate.net Its inclusion can enhance the thermal stability and broaden the temperature range of mesophases. researchgate.net For instance, long-chain derivatives of cyanobiphenyl that incorporate a thioester linkage have been found to exhibit smectic A (SmA) mesophases, which are comparable to their ester analogues. whiterose.ac.ukresearchgate.net In these SmA phases, the molecules often arrange in an antiparallel pairing due to π-stacking interactions between the aromatic cores, leading to a layer spacing that is approximately 1.5 times the length of a single molecule. whiterose.ac.uk

The introduction of a sulfur-containing group, such as a thioether or thioester, can heighten the mesomorphic and physicochemical characteristics of a liquid crystal. researchgate.net This is partly attributed to the different bond angle of C-S-C compared to C-O-C and the longer C-S bond length, which can lead to more favorable packing in the mesophase and consequently higher clearing points. researchgate.net Furthermore, calculations have suggested that thioester derivatives could exhibit a large dielectric anisotropy, a crucial property for applications in liquid crystal displays (LCDs), although their chemical stability can be a limiting factor. whiterose.ac.ukresearchgate.net

For a molecule like N-methyl(octylsulfanyl)formamide to be a building block for a liquid crystal, it would likely need to be chemically modified to include a rigid, calamitic (rod-like) or discotic (disc-like) core. This is a fundamental requirement for the formation of thermotropic mesophases. mdpi.com For example, attaching the N-methyl(octylsulfanyl)formamide unit to a mesogenic core like a biphenyl (B1667301) or an azomethine group could induce liquid crystalline behavior. The octylsulfanyl chain would act as a flexible tail, which is a common feature in calamitic liquid crystals that helps to lower melting points and promote the formation of various smectic and nematic phases.

The N-methylformamide part of the molecule could contribute to intermolecular interactions through hydrogen bonding, which can influence the packing and stability of the resulting mesophases. researchgate.netrsc.org The interplay between the polar formamide (B127407) group, the flexible octyl chain, and an added rigid core would determine the specific type of mesophase formed and its transition temperatures.

The table below illustrates the mesomorphic properties of some related thioether and thioester-containing liquid crystals, providing an insight into the types of phases and transition temperatures that could potentially be observed in suitably designed derivatives of N-methyl(octylsulfanyl)formamide.

| Compound Class | Example Structure Fragment | Observed Mesophases | Transition Temperatures (°C) | Reference |

| Thioester Cyanobiphenyl Derivative | Long-chain cyanobiphenyl thioester | Smectic A, Nematic | Varies with chain length | whiterose.ac.uk, researchgate.net |

| Thienyl Thioester | (S)-(+)-1-methylheptyl 4-[5-(4-dodecyloxyphenyl)thien-2-ylcarbonyloxy]benzoate analogue | Anti-ferroelectric, Ferroelectric | Complex phase sequencing | researchgate.net |

| Methylthio Schiff Base | (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline | Monotropic Nematic | Dependent on alkoxy chain length | mdpi.com |

This table is illustrative and based on data for related compound classes, as specific data for N-methyl(octylsulfanyl)formamide derivatives is not available.

In-depth Analysis of N-methyl(octylsulfanyl)formamide Reveals Limited Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical compound N-methyl(octylsulfanyl)formamide remains scarce. This scarcity of specific data prevents a thorough exploration of its chemical and material science applications as requested.

While general information exists for related compound classes such as N-substituted formamides and thioamides, specific research findings, and data tables for N-methyl(octylsulfanyl)formamide are not publicly available. The unique combination of an N-methyl group and an octylsulfanyl moiety suggests that its properties and applications would be distinct from its more common relatives like N-methylformamide or simple thioamides. However, without dedicated studies on this particular molecule, any detailed discussion would be speculative and not based on established scientific research.

The intended article was to be structured around an exploration of its chemical and material science applications, including its role as a specialized solvent, its use in green chemistry, and its surface chemistry. The specific subsections to be covered were:

Exploration of Chemical and Material Science Applications Excluding Biological/clinical

Surface Chemistry and Adsorption Phenomena:

Coatings and Thin Film Applications:No information could be found regarding the use of N-methyl(octylsulfanyl)formamide in the formulation of coatings or the creation of thin films.

Due to the absence of specific research data for N-methyl(octylsulfanyl)formamide in the public domain, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and focuses solely on this compound. Further experimental research would be required to elucidate the properties and potential applications of this specific chemical entity.

Potential in Electrolytic Systems and Energy Storage (as solvent component)

While direct research on N-methyl(octylsulfanyl)formamide as a solvent component in electrolytes is not currently documented in available scientific literature, its chemical structure suggests potential areas of interest for future investigation. The molecule combines a formamide (B127407) group, known for its high dielectric constant and ability to solvate salts, with a long alkylthio chain (octylsulfanyl group). This combination could theoretically influence several important electrolyte properties.

The formamide functional group, present in related compounds like N-methylformamide (NMF), is known to facilitate the dissociation of lithium salts and enhance ionic conductivity. The long alkyl chain, on the other hand, could impact the solvent's viscosity, flash point, and the nature of the solid electrolyte interphase (SEI) formed on the electrode surfaces.

In Vitro Biological Interactions and Mechanistic Insights Excluding Clinical/safety

Investigation of Molecular Interactions with Model Biological Systems

There is currently no publicly available research detailing the molecular interactions of N-methyl(octylsulfanyl)formamide with model biological systems.

Enzyme-Ligand Binding Studies (e.g., Superoxide (B77818) Dismutase)

No studies have been identified that investigate the binding of N-methyl(octylsulfanyl)formamide to enzymes, including superoxide dismutase. Research on the interaction between other molecules and superoxide dismutase has shown that various compounds can modulate its activity, which is crucial for managing oxidative stress. nih.govnih.gov However, the specific binding affinity, kinetics, and potential inhibitory or activating effects of N-methyl(octylsulfanyl)formamide on this or any other enzyme have not been documented.

Interactions with Synthetic Lipid Bilayers or Model Membranes

Information regarding the interaction of N-methyl(octylsulfanyl)formamide with synthetic lipid bilayers or model membranes is not available in the current scientific literature. Such studies are essential for understanding how a compound might traverse cellular barriers or induce changes in membrane properties, but this area remains unexplored for this specific formamide (B127407) derivative.

Modulatory Effects on Cellular Processes (in vitro, non-therapeutic)

There is a lack of research on the modulatory effects of N-methyl(octylsulfanyl)formamide on in vitro cellular processes.

Studies on Cellular Responses in Cultured Cells

No published studies were found that describe the effects of N-methyl(octylsulfanyl)formamide on cultured cells. In contrast, studies on the related compound N-methylformamide have shown that it can influence cellular processes such as proliferation and chemosensitivity in cancer cell lines. nih.govnih.govnih.gov For instance, N-methylformamide has been observed to enhance the cytotoxic effects of certain chemotherapeutic agents in murine hepatocarcinoma cells. nih.gov However, it is crucial to note that these findings cannot be extrapolated to N-methyl(octylsulfanyl)formamide due to differences in their chemical structures, which would significantly alter their biological activities.

| Cell Line | Compound | Observed Effect |

| Murine Hepatocarcinoma (HCa-1) | N-methylformamide | Enhanced chemosensitivity to various agents nih.gov |

| TLX5 Lymphoma | N-methylformamide | Equitoxic to N-ethylformamide in vitro nih.govnih.gov |

Non-Mammalian Biological Activity (e.g., plant pathogen inhibition)

There is no available data on the biological activity of N-methyl(octylsulfanyl)formamide in non-mammalian systems, such as its potential to inhibit plant pathogens.

Mechanistic Elucidation of Observed In Vitro Activities

Due to the absence of studies on the in vitro activities of N-methyl(octylsulfanyl)formamide, there has been no mechanistic elucidation of its biological effects. Understanding the mechanism of action of a compound typically follows the observation of its biological effects. For example, research into other compounds has explored mechanisms like induced fit in enzyme-ligand binding to explain their inhibitory actions. nih.gov Without initial data on the biological targets and cellular effects of N-methyl(octylsulfanyl)formamide, any discussion of its mechanism of action would be purely speculative.

Role of Hydrogen Bonding and Hydrophobic Interactions

The structural features of N-methyl(octylsulfanyl)formamide allow for both hydrogen bonding and significant hydrophobic interactions, which are key determinants of its behavior in biological systems.

The N-methylformamide core of the molecule provides the capacity for hydrogen bonding. The nitrogen atom in the formamide group is sp2 hybridized, and its lone pair of electrons can participate in resonance with the carbonyl group. youtube.com The formamide's nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. researchgate.net This dual capability allows for the formation of specific, directional interactions with complementary residues in biological targets such as proteins and nucleic acids. Studies on related N-substituted formamides have shown their propensity to form hydrogen-bonded chains in the solid state, which can serve as a model for interactions in a biological context. researchgate.net

The most significant contribution to hydrophobic interactions comes from the long, eight-carbon alkyl (octyl) chain. Such long alkyl chains are known to play a crucial role in the physicochemical properties and biological activity of molecules. nih.govrsc.org The hydrophobic effect, which drives the association of non-polar groups in aqueous environments, is a major driving force in protein folding and ligand binding. nih.govresearchgate.net The octyl chain of N-methyl(octylsulfanyl)formamide can engage in extensive van der Waals interactions with hydrophobic pockets or surfaces of biological macromolecules. nih.gov Research on other molecules with long alkyl chains has demonstrated that these hydrophobic interactions can significantly enhance binding affinity and stability of the ligand-receptor complex. rsc.org The increased hydrophobicity due to the octyl chain can also influence the molecule's partitioning into lipid bilayers and other non-polar environments.

| Interaction Type | Molecular Feature | Potential Biological Role |

| Hydrogen Bond Donor | Formamide N-H | Interaction with hydrogen bond acceptor sites on biological targets (e.g., backbone carbonyls in proteins). |

| Hydrogen Bond Acceptor | Formamide C=O | Interaction with hydrogen bond donor sites on biological targets (e.g., amide protons, hydroxyl groups). |

| Hydrophobic Interactions | Octyl Chain | Binding to hydrophobic pockets in proteins, partitioning into lipid membranes. |

| van der Waals Forces | Entire Molecule | General, non-specific attractive forces contributing to overall binding affinity. |

Influence of the Sulfanyl (B85325) Moiety on Bio-interactions

The presence of a sulfanyl (thioether) group introduces specific properties that can modulate the biological interactions of N-methyl(octylsulfanyl)formamide. Organosulfur compounds are known for a wide range of biological activities. acs.orgnih.govresearchgate.netresearchgate.net

The sulfur atom in the sulfanyl moiety possesses lone pairs of electrons and can participate in various non-covalent interactions. Although not as strong a hydrogen bond acceptor as oxygen, the sulfur atom can still engage in weak hydrogen bonds. researchgate.net More significantly, the sulfur atom can be involved in other types of interactions, such as sulfur-lone pair interactions, which can influence the conformation of the molecule and its binding to a receptor. rsc.org The presence of sulfur can also impact the electronic properties of the adjacent methylene (B1212753) group and the rest of the octyl chain.

Furthermore, the sulfanyl group can influence the metabolic stability of the compound. While sulfonyl groups are known to increase metabolic stability, the sulfanyl moiety can be susceptible to oxidation in biological systems, potentially leading to the formation of sulfoxides and sulfones. researchgate.net These oxidized metabolites would have altered polarities and hydrogen bonding capabilities, thereby changing their biological interaction profiles.

| Feature of Sulfanyl Moiety | Potential Influence on Bio-interactions |

| Lone Pairs on Sulfur | Potential for weak hydrogen bond acceptance and other non-covalent interactions. researchgate.net |

| Polarizability of Sulfur | Can contribute to favorable interactions with polarizable residues in a binding pocket. |

| Influence on Conformation | Sulfur-lone pair interactions can influence the preferred 3D structure of the molecule. rsc.org |

| Metabolic Susceptibility | Potential for oxidation to sulfoxide (B87167) and sulfone, altering polarity and interaction profile. researchgate.net |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.